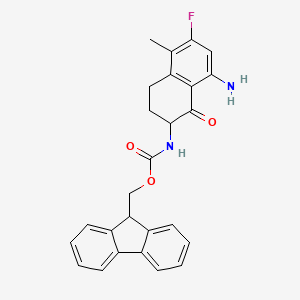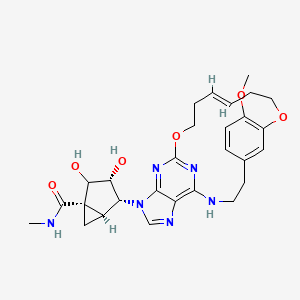
A3AR agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of A3AR agonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
A3AR agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Wissenschaftliche Forschungsanwendungen
A3AR agonist 1 has a wide range of scientific research applications:
Wirkmechanismus
A3AR agonist 1 exerts its effects by binding to the A3 adenosine receptor, a G protein-coupled receptor. This binding promotes the recruitment of β-arrestin2 and activates various signaling pathways, including the Wnt and NF-κB pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis. The activation of A3 adenosine receptor by this compound leads to anti-inflammatory and anti-proliferative effects, making it a potential therapeutic agent for various diseases .
Vergleich Mit ähnlichen Verbindungen
A3AR agonist 1 is unique in its high affinity and selectivity for the A3 adenosine receptor. Similar compounds include piclidenoson and namodenoson, which are also A3 adenosine receptor agonists with high affinity and selectivity. These compounds share similar mechanisms of action and therapeutic potential but may differ in their pharmacokinetic properties and clinical applications .
Similar Compounds
- Piclidenoson
- Namodenoson
- N6-methyladenosine
- N6-isopentenyl adenosine
Eigenschaften
Molekularformel |
C28H34N6O6 |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
(1S,3R,4R,5S)-2,3-dihydroxy-4-[(13E)-8-methoxy-10,17-dioxa-2,19,21,23,25-pentazatetracyclo[16.6.1.15,9.020,24]hexacosa-1(24),5(26),6,8,13,18(25),19,22-octaen-21-yl]-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C28H34N6O6/c1-29-26(37)28-14-17(28)21(22(35)23(28)36)34-15-31-20-24-30-10-9-16-7-8-18(38-2)19(13-16)39-11-5-3-4-6-12-40-27(32-24)33-25(20)34/h3-4,7-8,13,15,17,21-23,35-36H,5-6,9-12,14H2,1-2H3,(H,29,37)(H,30,32,33)/b4-3+/t17-,21-,22-,23?,28+/m1/s1 |
InChI-Schlüssel |
MGLLAHBKYZAOQB-DVMJSXJNSA-N |
Isomerische SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@H](C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCC/C=C/CCOC(=N5)N=C43 |
Kanonische SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCCC=CCCOC(=N5)N=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)

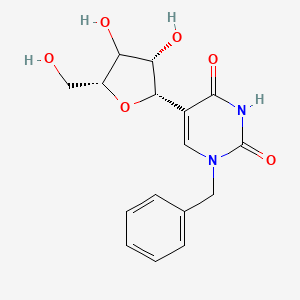
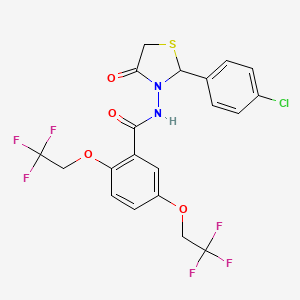


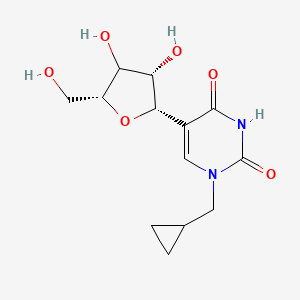

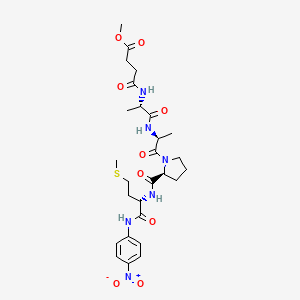
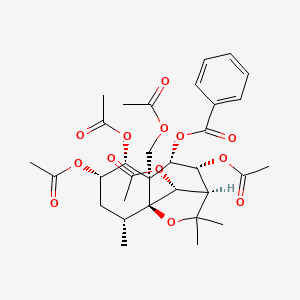
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)
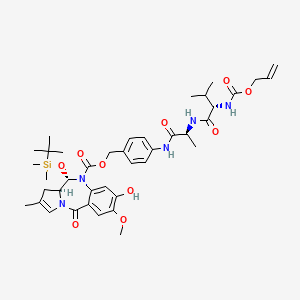
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
